molecular formula C18H24N8O2S B2633392 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide CAS No. 886961-06-4

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide

Cat. No. B2633392
CAS RN: 886961-06-4
M. Wt: 416.5
InChI Key: LWRCSYYTKRIRBW-UHFFFAOYSA-N
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Description

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide, also known as DMTSP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Derivatives

4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline was synthesized, showcasing the compound's utility in creating structurally complex derivatives, proving its versatility in chemical synthesis (Jiao Chun-l, 2014).

Structural Analysis

The crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine, closely related to the compound , was analyzed, providing insights into the molecular conformation and potential interactions of related compounds (N. Fridman et al., 2003).

Biochemical Applications

Synthesis of Silver (I) Complexes

Silver (I) N-heterocyclic carbene complexes derived from the compound were synthesized, indicating its potential in creating complex inorganic structures, potentially useful in various chemical and pharmaceutical applications (M. M. Hasson, 2018).

Inhibition of Monoamine Oxidase (MAO)

The compound's derivatives were synthesized and characterized, showing MAO-A inhibition activity comparable to standard inhibitors, highlighting its potential therapeutic applications in treating neurological disorders (Sherine N. Khattab et al., 2015).

Hydrogen-Induced Emission (HIE) for Hg2+ Detection

A derivative was prepared for the detection of Hg2+ by HIE, indicating the compound's utility in developing highly specific and sensitive detection methods for heavy metals in biological and environmental samples (Gang Wei et al., 2020).

PI3K/mTOR Inhibition for Cancer Therapy

Bis(morpholino-1,3,5-triazine) derivatives, including the compound , showed efficacy as PI3K/mTOR inhibitors, suggesting a potential role in cancer therapy due to their ability to inhibit key signaling pathways involved in cell proliferation and survival (A. Venkatesan et al., 2010).

properties

IUPAC Name

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O2S/c29-18(19-14-4-2-1-3-5-14)24-23-15-20-16(25-6-10-27-11-7-25)22-17(21-15)26-8-12-28-13-9-26/h1-5H,6-13H2,(H2,19,24,29)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRCSYYTKRIRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NNC(=S)NC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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